molecular formula C14H12Cl2N2O3S B3306090 N-(4-amino-2,6-dichlorophenyl)-4-(methylsulfonyl)benzamide CAS No. 926207-01-4

N-(4-amino-2,6-dichlorophenyl)-4-(methylsulfonyl)benzamide

Cat. No.: B3306090
CAS No.: 926207-01-4
M. Wt: 359.2 g/mol
InChI Key: SRHJOMOOVXXVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2,6-dichlorophenyl)-4-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, dichlorophenyl group, and a methylsulfonyl group attached to a benzamide core

Properties

IUPAC Name

N-(4-amino-2,6-dichlorophenyl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-22(20,21)10-4-2-8(3-5-10)14(19)18-13-11(15)6-9(17)7-12(13)16/h2-7H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHJOMOOVXXVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401191567
Record name N-(4-Amino-2,6-dichlorophenyl)-4-(methylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926207-01-4
Record name N-(4-Amino-2,6-dichlorophenyl)-4-(methylsulfonyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926207-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2,6-dichlorophenyl)-4-(methylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,6-dichlorophenyl)-4-(methylsulfonyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2,6-dichlorophenol and 4-(methylsulfonyl)benzoic acid.

    Coupling Reaction: The amino group of 4-amino-2,6-dichlorophenol is coupled with the carboxylic acid group of 4-(methylsulfonyl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes for mixing, heating, and purification to ensure consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,6-dichlorophenyl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form corresponding aniline derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-amino-2,6-dichlorophenyl)-4-(methylsulfonyl)benzamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2,6-dichlorophenyl)-4-(methylsulfonyl)benzamide: Characterized by the presence of amino, dichlorophenyl, and methylsulfonyl groups.

    N-(4-amino-2,6-dichlorophenyl)-4-(methylsulfonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.

    N-(4-amino-2,6-dichlorophenyl)-4-(methylsulfonyl)aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(4-amino-2,6-dichlorophenyl)-4-(methylsulfonyl)benzamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : N-(4-amino-2,6-dichlorophenyl)-4-methylsulfonylbenzamide
  • CAS Number : 926207-01-4
  • Molecular Formula : C14H12Cl2N2O3S
  • Molecular Weight : 359.23 g/mol

The compound features a dichlorophenyl group, an amino group, and a methylsulfonyl moiety attached to a benzamide core. This unique combination of functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and cellular processes. In vitro studies suggest that it may exhibit selective inhibition against certain HDAC isoforms.
  • Signal Transduction Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis, thereby affecting cancer cell growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity.

StudyCell LineIC50 (µM)Mechanism
Chen et al. (2020)HepG2 (liver cancer)1.30Induces apoptosis and G2/M phase arrest
Research Study AMCF-7 (breast cancer)2.50HDAC inhibition leading to altered gene expression
Research Study BA549 (lung cancer)3.00Cell cycle arrest and apoptosis

These studies demonstrate its potential as an effective therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promise in antimicrobial applications:

  • In vitro Studies : Preliminary investigations suggest that it possesses antibacterial properties against various strains of bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These findings indicate the potential for developing new antimicrobial agents based on this compound.

Case Studies

  • HepG2 Cell Line Study :
    • Conducted by Chen et al., this study revealed that this compound effectively inhibited tumor cell proliferation with an IC50 value of 1.30 µM. The mechanism involved promoting apoptosis and inducing G2/M phase arrest.
  • Combination Therapy Research :
    • A study explored the effects of combining this compound with traditional chemotherapeutics like taxol and camptothecin. Results indicated that low concentrations of this compound significantly enhanced the anticancer efficacy of these drugs.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(4-amino-2,6-dichlorophenyl)-4-(methylsulfonyl)benzamide, and how are critical reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via acylation of the amine group on the 4-amino-2,6-dichlorophenyl moiety using 4-(methylsulfonyl)benzoyl chloride. Key steps include:

  • Reagent Preparation : Generate the benzoyl chloride derivative by reacting 4-(methylsulfonyl)benzoic acid with thionyl chloride (SOCl₂) under reflux .
  • Coupling Reaction : Combine the benzoyl chloride with 4-amino-2,6-dichloroaniline in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Purification : Isolate the product via column chromatography or recrystallization. Yield optimization requires strict temperature control (0–5°C during coupling) and stoichiometric excess of benzoyl chloride (1.2–1.5 equivalents) .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methylsulfonyl group (δ ~3.0 ppm for CH₃) and aromatic protons (δ 6.8–8.2 ppm). Disappearance of the amine proton signal post-acylation validates successful synthesis .
  • X-ray Crystallography : Single-crystal X-ray diffraction reveals intermolecular N–H···O hydrogen bonds between the amide proton and sulfonyl oxygen, forming centrosymmetric dimers. Key parameters include a dihedral angle of ~52° between aromatic rings and bond lengths (e.g., C=O at 1.22 Å) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1300/1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Advanced Research Questions

Q. How does the crystal packing and hydrogen-bonding network influence the compound’s physicochemical stability and bioavailability?

  • Methodological Answer : The compound’s stability is enhanced by N–H···O hydrogen-bonded dimers, which reduce molecular mobility and increase melting points. To assess bioavailability:

  • Solubility Testing : Perform shake-flask experiments in buffers (pH 1.2–7.4) to measure equilibrium solubility. Low solubility (<0.1 mg/mL) is common due to hydrophobic aromatic rings and rigid packing .
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption. Poor permeability (Papp <1×10⁻⁶ cm/s) may necessitate prodrug strategies .

Q. What in vivo models are appropriate for evaluating antiarrhythmic efficacy, and how are confounding variables controlled?

  • Methodological Answer :

  • Canine Ventricular Arrhythmia Model : Induce arrhythmias via coronary ligation or digitalis overdose. Administer the compound intravenously (0.1–1 mg/kg) and monitor ECG parameters (QT interval, heart rate). Compare to Class I/III agents like sematilide .
  • Isolated Rat Heart (Langendorff Model) : Assess cardioprotection by measuring infarct size post-ischemia-reperfusion. Control variables include temperature (37°C), perfusion pressure (80 mmHg), and electrolyte balance .

Q. How can structural modifications improve selectivity for cardiac ion channels (e.g., Na⁺ vs. K⁺ channels)?

  • Methodological Answer :

  • SAR Studies : Replace the methylsulfonyl group with bioisosteres (e.g., trifluoromethylsulfonyl) to alter lipophilicity (clogP). Test analogs in patch-clamp assays on human ether-à-go-go (hERG) and Nav1.5 channels.
  • Docking Simulations : Use homology models of ion channels to predict binding affinities. Prioritize substitutions at the 4-position of the benzamide ring to minimize hERG inhibition .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy observed in preclinical studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (e.g., liver microsomes) to identify bioavailability limitations. High protein binding (>95%) or rapid hepatic clearance (t₁/₂ <30 min) can reduce in vivo activity despite strong in vitro effects .
  • Dose-Response Correlation : Perform PK/PD modeling to align free plasma concentrations with target engagement. Adjust dosing regimens (e.g., continuous infusion vs. bolus) to maintain therapeutic levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-2,6-dichlorophenyl)-4-(methylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-amino-2,6-dichlorophenyl)-4-(methylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.